2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H26N4O3S2 and its molecular weight is 446.58. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
A study investigated the synthesis and characterization of pyrazole-acetamide derivatives, focusing on their coordination with Co(II) and Cu(II) to form complexes. These complexes exhibited significant antioxidant activity, assessed through various in vitro methods, including DPPH, ABTS, and FRAP assays. The research highlights the potential of these compounds and their complexes in antioxidant applications, underscoring the chemical versatility and functional potential of acetamide derivatives in scientific research (Chkirate et al., 2019).
Insecticidal Properties
Another study focused on the synthesis of heterocycles incorporating a thiadiazole moiety, utilizing 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor. These compounds were evaluated for their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. The research contributes to the understanding of the potential applications of such heterocycles in agriculture and pest control, indicating a route for developing new, effective insecticidal agents (Fadda et al., 2017).
Antitumor Activity
A third study delved into the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, starting from 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide. These compounds were tested for their antitumor activity, with some showing promising inhibitory effects on various cell lines. This suggests the therapeutic potential of such compounds in the development of new antitumor agents, offering insights into the multifaceted applications of acetamide derivatives in medicinal chemistry and oncology research (Albratty et al., 2017).
Antibacterial Agents
Research on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, including novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings underscore the potential use of such compounds in combating bacterial infections, reinforcing the role of acetamide derivatives in developing new antibacterial drugs (Palkar et al., 2017).
Properties
IUPAC Name |
2-[3-[(2-benzylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c26-19(22-9-16-7-4-8-28-16)10-25-21(17-12-30-13-18(17)24-25)23-20(27)14-29-11-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMDAFIBRTGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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